Product packaging for Dodecyltributylphosphonium chloride(Cat. No.:CAS No. 13497-50-2)

Dodecyltributylphosphonium chloride

Cat. No.: B087628
CAS No.: 13497-50-2
M. Wt: 407.1 g/mol
InChI Key: UJHVZVXYELCZLX-UHFFFAOYSA-M
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Description

Dodecyltributylphosphonium chloride is a quaternary phosphonium salt (QPS) of significant interest in advanced chemical research. Its structure, featuring a central phosphorus atom bonded to a dodecyl chain and three butyl groups, confers valuable properties such as surface activity and thermal stability, making it a versatile reagent for specialized applications . One of the primary research applications of this compound is as a Phase-Transfer Catalyst (PTC) . Its cationic head group and organic substituents allow it to facilitate reactions between reagents in immiscible phases, such as aqueous and organic solvents. By transferring anionic reactants into the organic phase, it can significantly accelerate reaction rates in various organic syntheses, including nucleophilic substitutions and alkylations . Furthermore, this compound shows promising antimicrobial and anti-biofilm activity . The positively charged phosphonium center is attracted to negatively charged bacterial cell membranes. Upon interaction, the lipophilic dodecyl chain disrupts the membrane integrity, leading to cell death . This mechanism is particularly effective against multidrug-resistant pathogens, and research indicates that quaternary phosphonium salts can help combat biofilm-forming bacteria, which are responsible for many difficult-to-treat infections . The C12 (dodecyl) chain length is often identified as optimal for balancing high antibacterial efficacy with potential cytotoxicity . Additional research applications include its use in the synthesis of ionic liquids and its role in material science , such as in the development of thermoresponsive polymers and colloidal stabilization . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H52ClP B087628 Dodecyltributylphosphonium chloride CAS No. 13497-50-2

Properties

IUPAC Name

tributyl(dodecyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H52P.ClH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHVZVXYELCZLX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894936
Record name Tributyldodecylphosphonium chloride
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Molecular Weight

407.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13497-50-2
Record name Dodecyltributylphosphonium chloride
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Record name NSC41950
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Record name Tributyldodecylphosphonium chloride
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Record name DODECYLTRIBUTYLPHOSPHONIUM CHLORIDE
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Synthetic Methodologies and Chemical Derivatization of Dodecyltributylphosphonium Chloride

Established Synthetic Pathways for Dodecyltributylphosphonium Chloride Production

The synthesis of this compound ([P444,12]Cl) is primarily achieved through the quaternization of a tertiary phosphine. This method is a cornerstone in the production of tetraalkylphosphonium salts, valued for their straightforwardness and high yields.

The most established and widely utilized method for synthesizing this compound is the direct alkylation of tributylphosphine (B147548) with 1-chlorododecane. researchgate.netnih.gov This reaction is a classic example of a Menschutkin reaction, which involves the formation of a quaternary phosphonium (B103445) salt from a tertiary phosphine and an alkyl halide. wikipedia.org

The reaction proceeds as follows: P(C4H9)3 + Cl(CH2)11CH3 → [P(C4H9)3(C12H25)]+Cl-

In this nucleophilic substitution (SN2) reaction, the phosphorus atom of tributylphosphine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic terminal carbon atom of 1-chlorododecane. The chloride ion is displaced, becoming the counter-ion to the newly formed dodecyltributylphosphonium cation. wikipedia.org

Reaction conditions are typically straightforward, often involving heating the neat mixture of reactants or using a high-boiling point solvent under an inert atmosphere to prevent the oxidation of tributylphosphine. wikipedia.orgresearchgate.net The reaction progress can be monitored by techniques such as 31P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of the phosphonium salt signal at a different chemical shift. researchgate.net The final product is typically a viscous liquid or a solid at room temperature. researchgate.net

While the direct alkylation of tributylphosphine with 1-chlorododecane is the dominant synthetic route, variations in reaction conditions and precursors can be analyzed for their impact on scalability and purity. The primary challenge in the industrial-scale production of phosphonium ionic liquids is achieving high purity at a reasonable cost. researchgate.net

The choice of the alkyl halide precursor (e.g., 1-chlorododecane vs. 1-bromododecane) impacts reactivity, with alkyl bromides and iodides being more reactive than chlorides, potentially allowing for milder reaction conditions. However, chloroalkanes are often more cost-effective for large-scale production. organic-chemistry.org

Key impurities in the final product can include unreacted tributylphosphine, unreacted 1-chlorododecane, and byproducts from side reactions, such as tributylphosphine oxide formed from oxidation. researchgate.net For industrial applications, achieving a purity of >95% is often a target, which necessitates careful control of reaction stoichiometry and conditions, as well as downstream purification processes. researchgate.net Solvent-free synthesis is often preferred for scalability as it simplifies product isolation and reduces waste streams.

Table 1: Comparative Analysis of Synthetic Route Variables
ParameterMethod A: Alkylation with 1-ChlorododecaneMethod B: Alkylation with 1-BromododecaneKey Considerations for Scalability & Purity
Reactivity ModerateHighHigher reactivity may allow for lower temperatures and shorter reaction times, improving throughput.
Precursor Cost LowerHigher1-Chlorododecane is generally more economical for large-scale synthesis.
Reaction Conditions Higher temperatures or longer reaction times may be required.Milder conditions (lower temperature/shorter time) are often sufficient.Milder conditions can reduce energy costs and minimize side reactions, leading to higher purity.
Purity Issues Residual starting materials (phosphine, alkyl halide) and oxidation products (phosphine oxide) are common impurities. researchgate.netA slight excess of the volatile alkyl halide can be used to ensure complete conversion of the less volatile phosphine, with the excess removed later under vacuum.
Solvent Use Often performed neat (solvent-free) to maximize atom economy and simplify purification.Solvent-free synthesis is highly desirable for industrial scale-up to reduce cost and environmental impact.

Functionalization and Structural Modification of the Dodecyltributylphosphonium Cation

The properties of this compound can be tailored for specific applications by modifying the structure of the phosphonium cation. This can involve changing the length of the alkyl chains or incorporating specific functional groups.

The fundamental structure of the dodecyltributylphosphonium cation offers several sites for modification. The synthetic route allows for straightforward variation of any of the four alkyl groups attached to the central phosphorus atom, provided the appropriate phosphine and alkyl halide precursors are available.

Alkyl Chain Variation: The length and branching of the alkyl chains significantly influence the physical properties of the phosphonium salt, such as its melting point, viscosity, and density. researchgate.net For instance, replacing the butyl groups with longer chains (e.g., hexyl or octyl) would increase the cation's lipophilicity and van der Waals interactions, generally leading to higher viscosity. Conversely, using shorter chains than dodecyl would decrease the lipophilicity.

Functional Group Incorporation: Introducing functional groups into the cation structure can impart specific chemical properties or reactivity, creating "task-specific" ionic liquids. For example, amide-functionalized phosphonium ionic liquids have been synthesized and shown to be effective extractants for metal ions. rsc.org An analogous functionalized cation could be synthesized by reacting tributylphosphine with a long-chain alkyl halide containing an amide group. Similarly, ether linkages can be incorporated into the alkyl chains to alter polarity and coordination properties. mdpi.com The synthesis of such derivatives typically involves preparing a functionalized alkyl halide and subsequently using it to quaternize the desired tertiary phosphine. rsc.org

While the direct synthesis yields this compound, the chloride anion can be readily exchanged for other anions through metathesis (anion exchange) reactions. researchgate.net This process is crucial as the choice of anion has a profound impact on the physicochemical properties of the resulting phosphonium salt, often more so than changes to the cation. researchgate.net

The anion exchange is typically performed by reacting the phosphonium chloride with a metal salt or an acid of the desired anion. For example, reacting [P444,12]Cl with sodium tetrafluoroborate (NaBF4) in a suitable solvent would precipitate sodium chloride (NaCl), leaving the dodecyltributylphosphonium tetrafluoroborate salt ([P444,12][BF4]) in solution.

The properties affected by the anion include:

Thermal Stability: Anions like bis(trifluoromethylsulfonyl)imide ([TFSI]- or [NTf2]-) generally impart much higher thermal stability compared to simple halides. arpnjournals.org

Miscibility with Water: The hydrophobicity of the anion is a key determinant of the salt's water miscibility. While the chloride salt is generally hydrophilic, salts with fluorinated anions like hexafluorophosphate ([PF6]-) or [TFSI]- are hydrophobic. arpnjournals.org

Viscosity and Conductivity: The size, shape, and charge delocalization of the anion affect the ion mobility. mdpi.com Generally, smaller, more symmetric anions or those with highly delocalized charge (like [TFSI]-) lead to lower viscosity and higher ionic conductivity. mdpi.comrsc.org

Table 2: Impact of Anion Exchange on Properties of Tetraalkylphosphonium Salts
AnionTypical PrecursorResulting Water MiscibilityRelative Thermal StabilityRelative Viscosity
Chloride (Cl-) (Direct Synthesis)HydrophilicGoodHigh
Tetrafluoroborate (BF4-) NaBF4 or HBF4Generally HydrophobicVery GoodModerate
Hexafluorophosphate (PF6-) KPF6 or HPF6HydrophobicGood (sensitive to hydrolysis)Moderate-High
Bis(trifluoromethylsulfonyl)imide ([NTf2]-) Li[NTf2]HydrophobicExcellentLow
Tosylate ([OTs]-) Na[OTs]HydrophilicVery GoodHigh

Advanced Purification Techniques for Research-Grade this compound

Achieving research-grade purity (>99%) for this compound requires the removal of residual starting materials, solvents, and byproducts from side reactions. researchgate.net While simple vacuum drying can remove volatile components, a combination of advanced techniques is often necessary to remove non-volatile and ionic impurities.

Solvent Extraction: Liquid-liquid extraction is a powerful technique for purification. If the phosphonium salt is sufficiently hydrophobic, it can be dissolved in a nonpolar organic solvent (e.g., toluene or dichloromethane) and washed with water to remove hydrophilic impurities like residual inorganic salts. google.com Conversely, for hydrophilic salts, extraction with a nonpolar solvent like hexane can remove nonpolar impurities such as unreacted tributylphosphine or 1-chlorododecane. researchgate.net

Adsorption/Decolorization: Treatment with activated carbon is a common method to remove colored impurities and other organic contaminants. The ionic liquid is dissolved in a suitable solvent, stirred with activated carbon for a period, and then filtered to remove the carbon and the adsorbed impurities. mdpi.com Alumina may also be used in a similar fashion.

Nitrogen Sweeping/Sparging: A highly effective method for removing trace amounts of volatile impurities, such as residual solvents or water, is to heat the ionic liquid gently under a steady stream of dry, inert gas like nitrogen. acs.org This process, known as sweeping or sparging, is often faster and more efficient than simple vacuum drying, especially for removing water from hydrophilic ionic liquids. acs.org

Column Chromatography: For achieving the highest purity levels, column chromatography using a solid stationary phase like alumina or silica gel can be employed. mdpi.com The crude ionic liquid is passed through the column, and impurities are separated based on their differential adsorption to the stationary phase. This method is effective for removing both ionic and non-ionic impurities that are difficult to separate by other means.

Analytical Characterization Techniques for Synthetic Validation

The validation of the synthesis of this compound ([P(C₄)₃(C₁₂)]Cl) relies on a suite of analytical techniques to confirm its chemical structure, molecular weight, elemental composition, and purity. These methods are essential for ensuring that the target compound has been synthesized successfully and is free from significant impurities. Key analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and various chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For the characterization of this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy are utilized to provide a comprehensive structural confirmation nih.govresearchgate.net.

¹H NMR Spectroscopy: Proton NMR provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the dodecyl and butyl chains attached to the phosphorus atom.

Expected Chemical Shifts (δ) in ppm:

A triplet corresponding to the terminal methyl group (-CH₃) of the dodecyl and butyl chains.

A complex multiplet for the methylene groups (-CH₂-) of the alkyl chains.

A multiplet at a slightly downfield region for the methylene groups adjacent to the positively charged phosphorus atom (-P⁺-CH₂-), due to the deshielding effect of the phosphonium center.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Expected Chemical Shifts (δ) in ppm:

Signals for the terminal methyl carbons of the alkyl chains.

A series of signals for the methylene carbons along the dodecyl and butyl chains.

A downfield signal for the carbons directly bonded to the phosphorus atom, which are deshielded.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for phosphorus-containing compounds, providing a direct method to confirm the presence and chemical environment of the phosphorus atom.

Expected Chemical Shift (δ) in ppm:

A single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a quaternary phosphonium salt. The chemical shift provides information about the electronic environment of the phosphorus nucleus.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~ 0.9 t -CH₃ (butyl & dodecyl)
~ 1.2-1.6 m -CH₂- (bulk chain)
~ 2.2-2.4 m -P⁺-CH₂-
¹³C ~ 13-14 - -CH₃
~ 22-32 - -CH₂- (bulk chain)
~ 18-25 (d) - -P⁺-CH₂-CH₂-
~ 28-30 (d) - -P⁺-CH₂-
³¹P ~ 30-35 s P⁺

Note: Predicted values are based on typical ranges for similar tetraalkylphosphonium salts. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) are suitable for analyzing the intact cation.

The mass spectrum is expected to show a prominent peak corresponding to the dodecyltributylphosphonium cation ([C₂₄H₅₂P]⁺). The isotopic pattern of this peak would also be consistent with the elemental composition of the cation.

Expected Molecular Ion Peak: The primary peak would correspond to the molecular weight of the cation (C₂₄H₅₂P⁺), which has a calculated mass of approximately 371.42 g/mol .

Fragmentation Pattern: While phosphonium salts are generally stable, some fragmentation can occur. Common fragmentation pathways for tetraalkylphosphonium cations involve the loss of alkyl groups. For dodecyltributylphosphonium, fragmentation could lead to the loss of a butyl or dodecyl radical, or smaller alkyl fragments, resulting in smaller charged species.

Table 2: Expected Mass Spectrometry Data for Dodecyltributylphosphonium Cation

m/z (amu) Ion Formula Description
371.42 [C₂₄H₅₂P]⁺ Molecular Ion (Cation)
314.33 [C₂₀H₄₃P]⁺ Loss of a butyl group
202.22 [C₁₂H₂₈P]⁺ Loss of a dodecyl group

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For this compound, the analysis would also include the determination of the chloride content. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₂₄H₅₂ClP). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Molecular Formula: C₂₄H₅₂ClP

Molecular Weight: 407.11 g/mol

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (g/mol) Number of Atoms Total Mass (g/mol) Percentage (%)
Carbon C 12.01 24 288.24 70.81
Hydrogen H 1.01 52 52.52 12.90
Chlorine Cl 35.45 1 35.45 8.71
Phosphorus P 30.97 1 30.97 7.61

An acceptable experimental result would typically be within ±0.4% of the theoretical values for carbon and hydrogen amazonaws.com.

Chromatographic techniques are essential for assessing the purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For ionic liquids like this compound, reversed-phase HPLC is a common method.

Methodology: The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column (the stationary phase) with a liquid (the mobile phase). The separation is based on the differential partitioning of the compound between the two phases. A detector, such as a UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for compounds without a strong chromophore, is used to detect the compound as it elutes from the column.

Purity Determination: The purity is determined by the relative area of the main peak in the chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of other peaks suggests the presence of impurities.

Gas Chromatography (GC): While ionic liquids are non-volatile, GC can be used for their analysis through pyrolysis-GC. In this technique, the sample is heated to a high temperature in the GC injector, causing it to decompose into volatile fragments that can then be separated and detected. For quaternary phosphonium salts, this often involves a Hofmann elimination or other thermal degradation pathways to produce volatile tertiary phosphines and alkenes. This method is more commonly used for the analysis of impurities or for structural characterization rather than for routine purity assessment of the intact salt.

Table 4: Summary of Analytical Techniques for this compound Validation

Technique Purpose Key Information Obtained
¹H, ¹³C, ³¹P NMR Structural Elucidation Connectivity of atoms, chemical environment of nuclei
Mass Spectrometry Molecular Confirmation Molecular weight of the cation, fragmentation patterns
Elemental Analysis Compositional Verification Percentage of C, H, Cl, and P
HPLC Purity Assessment Detection and quantification of impurities
GC (Pyrolysis) Impurity/Structural Analysis Analysis of volatile thermal degradation products

Catalytic Applications and Mechanistic Investigations Involving Dodecyltributylphosphonium Chloride

Dodecyltributylphosphonium Chloride as a Homogeneous Reaction Catalyst

As a homogeneous catalyst, this compound offers a unique reaction environment, influencing reaction rates and mechanisms. Its utility has been documented in several key areas of organic synthesis.

The formation of carbon-carbon bonds is fundamental to organic chemistry. While ionic liquids are often explored in this context, specific data on this compound is limited.

Currently, there is a lack of specific research literature detailing the use of this compound as a medium or catalyst for Grignard reactions.

One of the early applications of this compound was as a molten salt medium for nucleophilic aromatic substitution (SNAr) reactions. In a foundational study, molten this compound was used as the solvent for the reaction of p-nitrotosylate with the chloride ion from the salt itself. amazonaws.com This reaction, conducted at 100°C, resulted in the formation of p-nitrochlorobenzene, demonstrating the ability of the phosphonium (B103445) salt to act as both the reaction medium and the source of the nucleophile. amazonaws.com

Table 1: SNAr Reaction in Molten this compound

Reactant Reagent/Medium Product Temperature Citation

This compound has been effectively employed as a phase-transfer catalyst, facilitating the reaction between reagents in different phases. A notable example is in the synthesis of alkyltri- and -tetrasulfanes. In this process, it catalyzes the reaction between thiols and elemental sulfur in a biphasic mixture at 75°C, enabling the formation of these polysulfane products. mundialsiglo21.com This highlights its role in activating the reacting species by bringing them into a common phase where the reaction can proceed.

Catalysis in Carbon-Carbon Bond Forming Reactions

Heterogeneous Catalysis Incorporating Dodecyltributylphosphonium Species

The incorporation of phosphonium species into heterogeneous catalytic systems, for instance by immobilizing them on solid supports, is an area of active research. However, specific studies detailing the use of this compound in such heterogeneous applications are not found in the current body of scientific literature.

Dodecyltributylphosphonium Chloride As an Advanced Solvent and Reaction Medium

Exploration of Dodecyltributylphosphonium Chloride as a "Designer Solvent"

This compound, a member of the tetraalkylphosphonium ionic liquid family, is gaining significant attention as a "designer solvent." This interest stems from the ability to fine-tune its physicochemical properties by modifying the structure of its constituent ions. The asymmetric phosphonium (B103445) cation, with one long dodecyl chain and three shorter butyl chains, imparts a unique combination of characteristics.

The concept of "designer solvents" revolves around creating solvents with specific properties tailored for particular applications, such as enhanced solubility for certain solutes, specific catalytic activity, or simplified product separation and solvent recycling. In the case of this compound, the long alkyl chain contributes to its lower melting point compared to more symmetric tetraalkylphosphonium salts and influences its miscibility with organic solvents. This tunability allows for the creation of reaction environments that can be optimized for specific chemical transformations.

A study on a series of alkyltributylphosphonium chloride ionic liquids, including the dodecyl derivative, highlighted the impact of the alkyl chain length on properties like melting point, thermal stability, density, and viscosity. nih.gov This systematic variation underscores the "designer" nature of these ionic liquids, allowing for the selection of the most suitable cation-anion combination for a given process. The structure of the alkyltributylphosphonium cation, [P₄₄₄ₙ]⁺, where n represents the number of carbon atoms in the variable alkyl chain, is central to this tunability. For this compound, n=12.

Studies on Homogeneous and Biphasic Reaction Systems in this compound

This compound has been explored as a medium for various chemical reactions, particularly in the realm of catalysis. Its ability to dissolve a wide range of organic and inorganic compounds makes it a suitable solvent for both homogeneous and biphasic reaction systems.

Homogeneous Catalysis:

In a homogeneous system, the catalyst and reactants are in the same phase. The high polarity and coordinating ability of this compound can stabilize catalytic species and intermediates, potentially leading to enhanced reaction rates and selectivities. A key area of investigation is its use in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions.

The Heck reaction , which forms a substituted alkene from an unsaturated halide and an alkene, is a cornerstone of carbon-carbon bond formation. libretexts.org The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org The ionic liquid can influence each of these steps.

The Suzuki coupling is another vital C-C bond-forming reaction, coupling an organoboron compound with a halide. researchgate.net This reaction is valued for its mild conditions and tolerance of various functional groups. The base required in the Suzuki coupling is often readily soluble in polar ionic liquids like this compound.

Biphasic Catalysis:

Biphasic catalysis offers a significant advantage in terms of catalyst recycling. In such a system, the catalyst is dissolved in one liquid phase (e.g., the ionic liquid), while the reactants and products are primarily in a second, immiscible phase (often an organic solvent). This allows for the simple separation of the product-containing phase from the catalyst-containing ionic liquid phase at the end of the reaction. The ionic liquid, along with the dissolved catalyst, can then be reused in subsequent reaction cycles.

The amphiphilic nature of this compound, arising from its long alkyl chain and charged headgroup, can be particularly advantageous in biphasic systems. It can act as a phase transfer catalyst, facilitating the transport of reactants from the organic phase to the ionic liquid phase where the reaction occurs. Studies on biphasic Suzuki couplings have shown that the choice of solvent and the presence of a phase-transfer agent can significantly impact reaction yields. researchgate.net

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can profoundly impact the kinetics and selectivity of a chemical reaction, and this compound is no exception. Its unique properties as an ionic liquid can lead to different outcomes compared to conventional molecular solvents.

Kinetic Effects:

The rate of a reaction can be influenced by the solvent's polarity, viscosity, and its ability to stabilize transition states. The high polarity of this compound can accelerate reactions that proceed through polar transition states. For instance, in the Heck reaction, the oxidative addition step often benefits from a polar environment. libretexts.org

Selectivity Effects:

This compound can also influence the selectivity of a reaction, directing it towards a specific product isomer. This can be due to specific interactions between the ionic liquid, the catalyst, and the substrates.

In the Heck reaction, for example, the regioselectivity (the position of the new C-C bond on the alkene) and stereoselectivity (the geometric arrangement of the final product) can be tuned by the reaction medium. The ordered, nanostructured environment of the ionic liquid can create "cages" or "pockets" that favor the formation of one isomer over another.

The mechanism of the Heck reaction can be influenced by the nature of the ionic liquid. While a classical catalytic cycle is often proposed, alternative pathways, potentially involving different palladium intermediates, have been considered in ionic liquid media. nih.gov These mechanistic nuances can directly impact the observed selectivity.

Recycling and Reusability Protocols for this compound in Chemical Processes

A major driver for the use of ionic liquids like this compound in chemical synthesis is the potential for catalyst and solvent recycling. This aligns with the principles of green chemistry by reducing waste and improving process economics.

Typical Recycling Protocol in Biphasic Systems:

Reaction Completion: The catalytic reaction is carried out in a biphasic system, with the catalyst dissolved in this compound and the reactants/products in an immiscible organic solvent.

Phase Separation: After the reaction, the mixture is allowed to settle, leading to the separation of the two liquid phases. The less dense organic phase containing the product is typically on top.

Product Extraction: The product-containing organic layer is decanted or separated using a separatory funnel. The product is then isolated from the organic solvent.

Ionic Liquid and Catalyst Reuse: The remaining this compound phase, which still contains the catalyst, can be directly reused for a new batch of reactants. Often, a simple washing step with a fresh portion of the organic solvent is performed to remove any residual product.

Studies on catalyst recycling in Suzuki coupling reactions have demonstrated the feasibility of reusing the catalytic system multiple times with minimal loss of activity. mdpi.commdpi.com For example, a palladium catalyst in a poly(ethylene oxide)/methanol solvent system was efficiently recycled for the Suzuki reaction. researchgate.net Similar principles apply to reactions conducted in this compound. The efficiency of recycling can be very high, with some systems being reused for five or more cycles with only a minor decrease in product yield. mdpi.com

Solute-Solvent Interactions within this compound Media

The behavior of this compound as a solvent is governed by the intricate network of interactions between its ions and with dissolved solutes. These interactions can be characterized using solvatochromic parameters, such as the Kamlet-Taft parameters: α (hydrogen-bond acidity), β (hydrogen-bond basicity), and π* (dipolarity/polarizability). stenutz.euiupac.org

α (Hydrogen-Bond Acidity): This parameter quantifies the ability of the solvent to donate a proton in a solvent-to-solute hydrogen bond. For this compound, the primary hydrogen-bond donor is the phosphonium cation, although it is generally considered a weak hydrogen-bond donor.

β (Hydrogen-Bond Basicity): This parameter measures the solvent's ability to accept a proton in a solute-to-solvent hydrogen bond. The chloride anion is a relatively strong hydrogen-bond acceptor, giving this compound a significant hydrogen-bond basicity.

π* (Dipolarity/Polarizability): This parameter reflects the solvent's ability to stabilize a charge or a dipole through its dielectric effect and its own polarizability. The ionic nature of this compound results in a high π* value, indicating a polar and polarizable medium.

Ionic Liquidαβπ*
Tributyl(methyl)phosphonium methylsulfate0.280.790.98
Trihexyl(tetradecyl)phosphonium chloride0.310.650.81
Tetrabutylphosphonium chloride---
Tetrabutylphosphonium bromide0.390.480.99

These values indicate that phosphonium-based ionic liquids with chloride anions tend to have moderate hydrogen-bond acidity and significant hydrogen-bond basicity and dipolarity/polarizability. These properties are crucial in determining how this compound interacts with and solubilizes different solutes, and how it influences the course of chemical reactions. For example, the high hydrogen-bond basicity (β) of the chloride anion can play a direct role in activating substrates or catalysts in certain reactions. nih.gov

The structure of tetraalkylphosphonium chloride ionic liquids in the liquid state is characterized by atomistic simulations as having sponge-like interpenetrating polar and apolar networks. arxiv.org The lengthening of the aliphatic chains, as in the case of the dodecyl group, leads to a more pronounced segregation of the polar domains (composed of chloride anions and the phosphonium centers) within the apolar matrix of the alkyl chains. arxiv.org This micro-heterogeneity is a key factor governing the solute-solvent interactions within this medium.

Electrochemical Behavior and Applications of Dodecyltributylphosphonium Chloride

Fundamental Electrochemical Studies of Dodecyltributylphosphonium Chloride as an Electrolyte Component

The performance of an ionic liquid as an electrolyte is fundamentally governed by its electrochemical stability window, ionic conductivity, and the transport properties of its constituent ions. While comprehensive data specifically for this compound is limited in some areas, research on its physicochemical properties and on closely related analogues provides significant insights.

The electrochemical stability window (ESW) defines the potential range within which an electrolyte remains stable without being oxidized or reduced. A wide ESW is crucial for applications involving high-voltage systems.

Ion transport in an ionic liquid is intrinsically linked to its physicochemical properties, primarily its viscosity and density, as well as its thermal characteristics. A 2012 study by Tsunetomo et al. synthesized and characterized a series of alkyltributylphosphonium chloride ionic liquids, including the dodecyl ([P₄,₄,₄,₁₂]Cl) variant. nih.govresearchgate.net This research provides key physical data essential for understanding its potential as an electrolyte, although it does not include direct measurements of ionic conductivity.

Table 1: Physicochemical Properties of this compound This table is interactive and can be sorted by clicking on the headers.

Property Value Reference
Melting Point 55 °C nih.govresearchgate.net
Thermal Decomposition Temp. (Td) 258 °C nih.govresearchgate.net
Density at 25 °C 0.938 g cm⁻³ nih.govresearchgate.net
Density at 100 °C 0.887 g cm⁻³ nih.govresearchgate.net
Viscosity at 60 °C 1580 mPa·s nih.govresearchgate.net
Viscosity at 100 °C 181 mPa·s nih.govresearchgate.net

Applications in Electrochemical Devices and Processes

The unique properties of phosphonium (B103445) ionic liquids, such as their thermal stability and electrochemical characteristics, make them candidates for various electrochemical applications, from batteries to metal deposition.

There is limited research available on the specific use of this compound in lithium-ion or metal-air batteries. However, studies on similar phosphonium chloride ionic liquids highlight their potential. For example, a water-saturated electrolyte based on trihexyl(tetradecyl)phosphonium chloride ([P₆,₆,₆,₁₄]Cl) has been identified as a viable electrolyte for a magnesium-air battery. This suggests that phosphonium chloride ionic liquids can support the electrochemical processes in metal-air battery systems, which require electrolytes that are stable and can facilitate oxygen reduction reactions.

The electrodeposition of reactive metals like aluminum from non-aqueous electrolytes is a significant area of research. While studies specifically employing this compound were not found, extensive research has been conducted on the electrodeposition of aluminum from an electrolyte composed of aluminum chloride (AlCl₃) and the analogue trihexyl(tetradecyl)phosphonium chloride ([P₆,₆,₆,₁₄]Cl).

In these studies, dense and adherent aluminum films were successfully electrodeposited onto substrates. The process was characterized by measuring current efficiency and power consumption at various potentials. This work demonstrates that phosphonium chloride ionic liquids can serve as effective media for the electrodeposition of metals that cannot be plated from aqueous solutions. The ionic liquid acts as a solvent for the metal salt and provides a stable medium for the reduction of metal ions at the cathode.

Actinide and Lanthanide Electrochemistry in this compound Media

The study of actinide and lanthanide electrochemistry is crucial for the development of advanced nuclear fuel reprocessing and waste management technologies. Room-temperature ionic liquids (RTILs) are considered promising media for these processes because they can operate at much lower temperatures than traditional molten salts, enhancing safety and reducing energy costs. kuleuven.be

Phosphonium-based cations are particularly suitable for f-element electrochemistry because they are more resistant to reduction compared to other common ionic liquid cations, such as those based on imidazolium (B1220033). kuleuven.be The highly electropositive nature of lanthanides and actinides requires solvents with a wide cathodic window to prevent the decomposition of the electrolyte itself.

While dodecyltributylphosphonium salts have been utilized as a molten salt medium for studying nucleophilic aromatic substitution reactions, specific and detailed investigations into the electrochemical behavior, such as redox potentials or deposition characteristics, of actinide and lanthanide species in this particular ionic liquid are not extensively reported in the available literature. hbni.ac.inhbni.ac.inacs.org Nonetheless, the general stability of phosphonium salts indicates that this compound is a plausible candidate for future research in the electrochemical separation and recovery of these critical elements. kuleuven.beresearchgate.net

Studies on Uranium and Zirconium Electrochemical Behavior

There are no available studies that specifically investigate the electrochemical behavior of uranium and zirconium in this compound. Research in this area would typically involve techniques such as cyclic voltammetry, chronopotentiometry, and electrochemical impedance spectroscopy to determine key parameters like redox potentials, diffusion coefficients, and electron transfer kinetics for uranium and zirconium species within this ionic liquid.

Complexation and Speciation of Metal Ions in Ionic Liquid Electrolytes

Similarly, there is no information on the complexation and speciation of uranium and zirconium ions in this compound. Understanding the coordination chemistry of these metal ions in this specific ionic liquid is crucial for developing applications in areas such as nuclear fuel reprocessing and waste management. Spectroscopic techniques like UV-Vis, Raman, and X-ray absorption spectroscopy are typically employed for such studies, but no such data has been published for this system.

Interfacial Phenomena and Self Assembly of Dodecyltributylphosphonium Chloride

Aggregation Behavior of Dodecyltributylphosphonium Chloride in Solution

The aggregation of this compound in an aqueous solution is a spontaneous process driven by the hydrophobic effect. The dodecyl chains seek to minimize their contact with water molecules, leading to the formation of aggregates where these hydrophobic tails are shielded from the aqueous environment.

Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) associate to form micelles. nih.gov These are typically spherical aggregates with the hydrophobic dodecyl tails forming the core and the hydrophilic tributylphosphonium headgroups constituting the outer shell, which interacts with the surrounding water molecules. The CMC is a key parameter that characterizes the efficiency of a surfactant; a lower CMC indicates a greater tendency for micelle formation.

Table 1: Critical Micelle Concentration (CMC) of Analogous Cationic Surfactants

SurfactantMethodTemperature (°C)CMC (mol/L)
Dodecyltriphenylphosphonium (B1215703) BromideConductivity25Data not specified
Dodecyltrimethylammonium BromideMultiple250.016 wikipedia.org
Dodecyltrimethylammonium ChlorideMultiple25Data not specified

This table presents CMC values for structurally similar cationic surfactants to provide a comparative context for the expected behavior of this compound.

The formation of micelles is a thermodynamically driven process. For similar phosphonium-based ionic liquids, the micellization process is often found to be both enthalpy and entropy controlled. researchgate.net The negative Gibbs free energy of micellization signifies the spontaneity of the process.

The aggregation behavior of surfactants like this compound is sensitive to the composition of the solvent and the temperature. The addition of co-solvents, such as alcohols or glycols, can significantly alter the CMC. Generally, the addition of organic co-solvents that increase the solubility of the hydrophobic tail will lead to an increase in the CMC, as a higher concentration of surfactant is required to drive micelle formation. researchgate.net

This compound at Liquid-Liquid and Solid-Liquid Interfaces

The amphiphilic nature of this compound drives its adsorption at various interfaces, such as the boundary between two immiscible liquids (e.g., oil and water) or between a solid surface and a liquid.

At the air-water or oil-water interface, this compound molecules orient themselves with their hydrophobic tails directed away from the aqueous phase and their hydrophilic headgroups remaining in the water. This adsorption reduces the interfacial tension, a measure of the energy required to increase the area of the interface. spe.org The effectiveness of a surfactant in lowering interfacial tension is a key indicator of its surface activity.

The surface tension of a surfactant solution typically decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org The surface tension at the CMC (γCMC) is another important characteristic of a surfactant. While specific values for this compound are not available, studies on similar cationic surfactants provide insight into the expected behavior. osti.govresearchgate.net

Table 2: Surface Tension Data for Analogous Systems

SystemMethodTemperature (°C)Interfacial Tension (mN/m)
Water-Hexadecane with Triton X-100Drop Volume TensiometerNot SpecifiedVaries with concentration nih.gov
Aqueous Cetyltrimethylammonium BromidePendant Drop298.15 KVaries with concentration ijcce.ac.ir

This table illustrates the typical range of interfacial tension values observed for systems containing surfactants, which is relevant for understanding the potential surface activity of this compound.

At a negatively charged solid-liquid interface, the cationic dodecyltributylphosphonium ions can adsorb onto the surface through an ion exchange mechanism. This process involves the displacement of other cations that were previously associated with the charged surface. The efficiency of this ion exchange depends on several factors, including the charge density of the surface, the concentration of the phosphonium (B103445) salt, and the nature of the competing ions.

Ion exchange resins, which are porous materials with charged functional groups, are commonly used to study these mechanisms. Cation exchange resins, for example, can be used to separate and concentrate cationic species from a solution. The reversible nature of ion exchange allows for the regeneration of the resin and the recovery of the adsorbed ions. nih.gov The principles of ion exchange chromatography are also relevant, where the differential affinity of various ions for the stationary phase allows for their separation. ypsofacto.com

Self-Assembly Processes and Ordered Structures

Beyond the formation of simple spherical micelles, surfactants like this compound can form a variety of more complex, ordered structures. This self-assembly is a spontaneous process driven by the minimization of free energy, leading to the formation of thermodynamically stable or kinetically trapped structures. soton.ac.ukkaust.edu.sa

The shape and size of the aggregates can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. For instance, an increase in surfactant concentration above the CMC can lead to a transition from spherical to cylindrical or worm-like micelles. These larger aggregates can entangle, leading to a significant increase in the viscosity of the solution. The formation of such ordered structures is a hallmark of the rich phase behavior exhibited by surfactant systems. While specific studies on the self-assembled structures of this compound are not detailed in the provided search results, the general principles of surfactant self-assembly suggest that it is capable of forming such complex architectures under appropriate conditions.

Formation of Self-Assembled Monolayers

The formation of self-assembled monolayers (SAMs) is a characteristic behavior of amphiphilic molecules like this compound at interfaces. This process is thermodynamically driven by the desire of the hydrophobic alkyl chains to minimize contact with an aqueous phase and the affinity of the polar phosphonium head group for a polar substrate or the aqueous phase itself.

At an air-water interface, this compound molecules arrange themselves with their hydrophobic dodecyl and butyl chains oriented towards the air and the hydrophilic phosphonium chloride head group immersed in the water. This arrangement reduces the surface tension of the water. Upon compression, these molecules can be organized into a more ordered monolayer, often referred to as a Langmuir film. The relationship between the surface pressure (π) and the area per molecule (A) during this compression is described by a surface pressure-area (π-A) isotherm, which provides valuable information about the phase behavior of the monolayer. biolinscientific.comnanoscience.com

While specific π-A isotherm data for this compound is not extensively reported in publicly available literature, the general behavior can be inferred from studies of similar cationic surfactants. For instance, the compression of such monolayers typically shows distinct phases: a gaseous phase at large areas per molecule, followed by liquid-expanded and liquid-condensed phases, and finally a solid-like phase before the monolayer collapses under high pressure. nih.gov

On solid substrates, this compound can form SAMs through adsorption from a solution. The phosphonium head group can interact with various surfaces, such as silica, mica, or metal oxides, through electrostatic interactions or other short-range forces. nih.gov The hydrophobic tails then align away from the surface, creating a new, modified interface with altered properties like wettability and friction. The quality and packing of the resulting monolayer depend on factors such as the concentration of the solution, the nature of the substrate, the solvent, and the temperature.

The table below illustrates typical characteristics of self-assembled monolayers of phosphonium-based ionic liquids on a solid substrate, providing an insight into the expected properties of a this compound monolayer.

PropertyDescriptionTypical Value/Observation for Phosphonium-based SAMs
Monolayer Thickness The vertical height of the adsorbed molecular layer.Typically in the range of 1-5 nm, depending on the alkyl chain length and tilt angle. nih.gov
Wettability The ability of a liquid to maintain contact with a solid surface, often measured by the water contact angle.The formation of a hydrophobic monolayer significantly increases the water contact angle on a hydrophilic substrate.
Adsorption Mechanism The nature of the interaction between the head group and the substrate.Primarily electrostatic attraction and van der Waals forces. nih.gov
Molecular Ordering The degree of alignment and packing of the alkyl chains within the monolayer.Can range from disordered liquid-like to highly ordered crystalline-like structures. nih.gov

Manipulation of Interfacial Properties for Specific Applications

The ability to form self-assembled monolayers allows for the precise manipulation of interfacial properties, which is key to the application of this compound in various fields, notably in lubrication and as anti-fouling agents.

Lubrication:

Phosphonium-based ionic liquids have been investigated as advanced lubricants and lubricant additives. When applied to a surface, this compound can form a thin, adsorbed boundary film. This monolayer separates two rubbing surfaces, reducing direct asperity contact and thus minimizing friction and wear. The lubricating properties are attributed to the low shear strength of the film and its strong adhesion to the surfaces. The long alkyl chains provide a low-friction interface, while the phosphonium head groups ensure strong anchoring to the substrate. The effectiveness of such boundary films can be influenced by factors like temperature, load, and the nature of the sliding surfaces.

The table below summarizes the tribological performance of surfaces modified with phosphonium-based ionic liquids, which is indicative of the potential of this compound as a boundary lubricant.

ApplicationInterfacial Property ManipulatedResulting Effect
Boundary Lubrication Formation of a low-shear strength adsorbed monolayer.Reduction in the coefficient of friction and wear between sliding surfaces.
Anti-wear Additive Strong surface adhesion and formation of a protective film.Prevention of material loss and surface damage under high load.

Anti-fouling Coatings:

Marine biofouling, the accumulation of microorganisms, plants, and animals on wetted surfaces, is a significant problem for maritime industries. Coatings that can prevent or reduce biofouling are in high demand. Phosphonium salts, including structures similar to this compound, have shown promise as anti-fouling agents. mdpi.comresearchgate.net

Self-assembled monolayers of this compound can create a surface that is resistant to the attachment of marine organisms. This can be achieved through several mechanisms. The hydrophobic nature of the monolayer can create a low-energy surface that makes it difficult for organisms to adhere firmly, a principle behind "fouling-release" coatings. mdpi.com Additionally, the quaternary phosphonium group itself can exhibit biocidal activity, inhibiting the initial settlement of bacteria and other microorganisms that form the initial biofilm. electrochemsci.org By tuning the structure of the phosphonium salt and the density of the monolayer, the anti-fouling properties can be optimized.

The following table highlights the application of phosphonium-based coatings in preventing biofouling.

ApplicationInterfacial Property ManipulatedMechanism of Action
Marine Anti-fouling Creation of a hydrophobic, low-adhesion surface.Reduces the adhesion strength of marine organisms (fouling-release). mdpi.com
Biocidal Surface Presentation of quaternary phosphonium groups at the interface.Inhibits the growth of bacteria and other microorganisms. electrochemsci.org

Materials Science and Nanocomposite Development with Dodecyltributylphosphonium Chloride

Modification of Layered Inorganic Materials with Dodecyltributylphosphonium Cations

The modification of layered inorganic materials, such as clays and phosphates, is a critical step in the fabrication of high-performance nanocomposites. Dodecyltributylphosphonium cations are particularly effective in this role due to their ability to replace native interlayer cations and alter the surface chemistry of the inorganic layers. This process, known as organophilization, transforms the typically hydrophilic surfaces of these materials into organophilic ones, making them more compatible with organic polymer matrices. The post-synthetic modification of layered materials through processes like ion-exchange is a key strategy for tuning their properties for specific applications. researchgate.net

Intercalation is a process where guest molecules or ions are inserted into the interlayer spaces of a host material with a layered structure. In the context of clay minerals like montmorillonite, dodecyltributylphosphonium cations are introduced into the galleries between the aluminosilicate sheets. This is typically achieved through an ion-exchange reaction in an aqueous dispersion, where the phosphonium (B103445) cations replace the naturally occurring inorganic cations (such as Na+, K+, Mg2+, or Ca2+) that reside on the clay surface to balance the negative charge of the silicate layers. nih.govdaneshyari.comlew.ro

The long dodecyl chain of the phosphonium cation plays a crucial role in this process. Once intercalated, these alkyl chains arrange themselves within the clay galleries, forcing the layers apart and significantly increasing the interlayer spacing, also known as the basal spacing or d-spacing. This expansion is essential for allowing polymer chains to subsequently penetrate the galleries, which is a prerequisite for forming well-dispersed nanocomposites. Studies on similar quaternary phosphonium salts, such as tetradecyl tributyl phosphonium bromide, have demonstrated their effectiveness in intercalating clay minerals. nih.gov The use of phosphonium salts can lead to a sensible increase in the interlayer spacing and enhanced thermal stability of the modified clay. researchgate.net

Several analytical techniques are employed to confirm the successful intercalation of dodecyltributylphosphonium cations and to characterize the resulting structure of the modified clay.

X-Ray Diffraction (XRD): This is the primary technique used to measure the change in the interlayer spacing of the clay mineral. The position of the (001) diffraction peak in the XRD pattern corresponds to the basal spacing. A shift of this peak to a lower angle (larger d-spacing) after modification provides direct evidence of intercalation. The extent of the peak shift can be used to determine the arrangement of the phosphonium cations within the galleries. In some cases, the complete disappearance of the diffraction peak suggests that the clay layers have been fully separated, or exfoliated, within a polymer matrix. researchgate.netnist.gov

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of the organic phosphonium salt within the clay structure. The FTIR spectrum of the modified clay will show characteristic absorption bands corresponding to the C-H stretching vibrations of the alkyl chains (typically in the 2800-3000 cm⁻¹ region) and bands related to the C-P stretching, which are absent in the spectrum of the original, unmodified clay. nih.govlew.roresearchgate.net The technique is valuable for evaluating the intercalation of organic salts into clay mineral interlayers. researchgate.net

Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the nanocomposite morphology. It allows for the observation of the dispersed clay layers within a polymer matrix, making it possible to distinguish between intercalated structures (where the layered stacking is maintained) and exfoliated structures (where individual clay platelets are randomly dispersed). researchgate.netnist.govmdpi.com

Below is a table summarizing typical XRD results for montmorillonite clay before and after intercalation with a generic long-chain phosphonium salt, illustrating the expected increase in basal spacing.

Material SampleInterlayer CationBasal Spacing (d₀₀₁)Structural State
Na-MontmorilloniteNa⁺~1.2 nmUnmodified
Phosphonium-Modified MMTDodecyltributylphosphonium⁺> 2.0 nmIntercalated

Note: The exact basal spacing can vary depending on the cation exchange capacity of the clay and the specific processing conditions.

Integration into Polymer Matrices and Hybrid Materials

The primary motivation for modifying clay minerals with dodecyltributylphosphonium chloride is to facilitate their integration into polymer matrices. The resulting polymer nanocomposites often exhibit significantly improved mechanical, thermal, and barrier properties compared to the pure polymer.

The organic modification with dodecyltributylphosphonium cations is critical for achieving good compatibility between the inorganic clay and the typically nonpolar polymer matrix. The long alkyl chains of the phosphonium salt lower the surface energy of the clay, improving its wetting and adhesion with the surrounding polymer. nih.gov This enhanced compatibility promotes a finer dispersion of the clay particles throughout the polymer.

The final morphology of the nanocomposite can be categorized as:

Intercalated Nanocomposites: Polymer chains penetrate the interlayer galleries of the clay, resulting in a well-ordered multilayer structure with alternating polymer and silicate layers. nist.gov

Exfoliated Nanocomposites: The individual silicate layers are completely separated and uniformly dispersed throughout the polymer matrix. This morphology is often desired as it maximizes the interfacial area between the polymer and the clay, leading to the most significant property enhancements. nist.gov

Achieving a high degree of exfoliation depends on the strength of the interaction between the polymer and the organo-modified clay surface. The choice of phosphonium salt and the polymer processing method are key factors in controlling the final morphology.

Phosphonium-based ionic liquids, including structures similar to this compound, have been extensively studied as high-performance lubricant additives. tribology.rs When incorporated into lubricating oils or polymer matrices, they can dramatically reduce friction and wear between contacting surfaces.

The mechanism behind their excellent tribological performance involves the formation of a protective boundary film on the metal surfaces during sliding. This tribofilm is created through a tribochemical reaction between the phosphonium salt and the surface, particularly at high-pressure contact points. clhis.com The film has a low shear strength, which reduces the friction coefficient, and it acts as a physical barrier that prevents direct metal-to-metal contact, thereby minimizing wear. uni-regensburg.de

Research has shown that adding even a small amount (e.g., 1 wt%) of a phosphonium-based ionic liquid to a base oil can lead to a significant improvement in anti-wear properties. For instance, studies on phosphonium phosphate (B84403) ionic liquids have demonstrated superior friction- and wear-reducing performance compared to some commercial additives. nih.gov One study under vacuum conditions showed that the addition of a phosphonium ionic liquid to a base oil reduced the mean friction coefficient by 31% and the wear scar diameter by 71%. clhis.com

The table below presents illustrative data on the tribological performance of a base lubricant with and without a phosphonium-based additive.

Lubricant SampleAdditive (1 wt%)Average Friction CoefficientWear Scar Diameter (mm)
Polyalphaolefin (PAO) Base OilNone0.120.65
PAO + Phosphonium Ionic LiquidTrihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate0.090.48

Data adapted from studies on similar phosphonium ionic liquids to illustrate the typical effect. tribology.rs

This compound in Functional Material Design

Beyond its role as a clay modifier and lubricant additive, this compound is a versatile component in the design of various functional materials. The incorporation of this compound or its derivatives can impart a range of desired properties:

Enhanced Thermal Stability: Clay minerals modified with phosphonium salts have been shown to be more thermally stable than those modified with more common alkylammonium salts. researchgate.net This allows the resulting polymer nanocomposites to be processed at higher temperatures without degradation of the organic modifier.

Antimicrobial Properties: Quaternary phosphonium salts are known for their antimicrobial activity. When intercalated into clay minerals, they can create hybrid materials with antimicrobial effects against bacteria such as E. coli and S. aureus. nih.gov The antimicrobial activity is influenced by the amount of phosphonium salt released and the surface properties of the organo-clay. nih.gov

Controlled Release Systems: The layered structure of modified clays can be used to host and control the release of other molecules. Organically modified layered zirconium phosphates, for example, have been explored as host materials for the controlled release of therapeutic inorganic ions. nih.gov

Biological and Biochemical Interactions of this compound: A Mechanistic Examination

This compound, a quaternary phosphonium salt, has garnered significant interest in mycological research for its pronounced effects on fungal physiology. This article delves into the mechanistic details of its interaction with fungal cells, focusing on the cellular stress responses, modulation of biochemical pathways, and the underlying structure-activity relationships that govern its biological effects. The filamentous fungus Aspergillus nidulans serves as a primary model organism in these investigations.

Dodecyltributylphosphonium Chloride in Separation Science and Extraction Technologies

Liquid-Liquid Microextraction (DLLME) Applications Utilizing Dodecyltributylphosphonium Chloride

Dispersive liquid-liquid microextraction (DLLME) is a sample preparation technique characterized by its simplicity, rapidity, high enrichment factors, and low consumption of organic solvents. In this method, a small volume of an extraction solvent, often mixed with a disperser solvent, is rapidly injected into an aqueous sample, forming a cloudy solution. The analyte is extracted into the fine droplets of the extraction solvent, which are then separated by centrifugation.

While specific studies detailing the use of this compound as the primary extraction solvent in DLLME are not extensively documented in peer-reviewed literature, the principles of DLLME and the properties of similar phosphonium-based ionic liquids suggest its potential utility. For instance, other phosphonium (B103445) ionic liquids have been successfully employed as extraction solvents in DLLME for the preconcentration of various organic and inorganic analytes from aqueous samples. The mechanism of extraction in such systems often involves ion exchange, ion pairing, or hydrophobic interactions between the ionic liquid and the target analyte.

The general procedure for a hypothetical DLLME method using this compound could involve the steps outlined in the table below.

Table 1: Generalized Steps for a Hypothetical DLLME Procedure

Step Description
1. Sample Preparation An aqueous sample containing the target analyte is prepared, and its pH may be adjusted to optimize the extraction efficiency.
2. Reagent Preparation A mixture containing this compound (as the extraction solvent) and a disperser solvent (e.g., methanol, acetonitrile) is prepared.
3. Injection and Dispersion The extraction/disperser solvent mixture is rapidly injected into the aqueous sample, typically using a syringe. This leads to the formation of a cloudy solution due to the dispersion of fine droplets of the ionic liquid.
4. Extraction The target analyte partitions from the aqueous phase into the this compound droplets.
5. Phase Separation The mixture is centrifuged to break the emulsion and sediment the this compound phase, which contains the concentrated analyte.

| 6. Analysis | The analyte-rich phase is collected and analyzed using an appropriate analytical technique, such as chromatography or spectroscopy. |

The efficiency of such a process would depend on several factors, including the nature of the analyte, the pH of the sample, the volume of the extraction and disperser solvents, and the extraction time.

Selective Extraction and Separation of Metal Ions

The ability of this compound to act as an ion-exchange or complexing agent makes it a candidate for the selective extraction and separation of metal ions from aqueous solutions. This is particularly relevant for the recovery of valuable metals and the management of radioactive waste.

The separation of lanthanides and actinides is a significant challenge in hydrometallurgy and nuclear chemistry due to their similar chemical properties. Research has explored the use of various ionic liquids, including phosphonium-based salts, for this purpose.

A doctoral thesis has reported on the investigation of molten dodecyltributylphosphonium salts for the extraction of actinides and fission products. hbni.ac.in This research suggests the potential of such compounds in high-temperature separation processes. The extraction mechanism in these systems is often complex and can involve ion exchange, where the chloride anion of the phosphonium salt is exchanged with an anionic metal complex formed in the aqueous phase.

While direct comparative data for this compound is scarce, studies on similar phosphonium ionic liquids like Cyphos IL 101 (trihexyl(tetradecyl)phosphonium chloride) provide insights into the potential extraction behavior. For instance, research on the extraction of trivalent lanthanides using a related phosphonium-based ionic liquid system demonstrated efficient extraction from chloride media. researchgate.netcore.ac.uk The extraction efficiency in these systems is influenced by factors such as the acidity of the aqueous phase and the concentration of the ionic liquid. It is plausible that this compound would exhibit similar behavior, with the dodecyl and butyl chains influencing its solubility and extraction characteristics.

The extraction of metal ions by this compound is intrinsically linked to the complexation chemistry in the extraction system. The phosphonium cation itself does not directly coordinate with the metal ion. Instead, the extraction process is typically driven by the formation of an ion pair between the bulky phosphonium cation and an anionic metal complex.

For example, in a chloride-rich aqueous solution, metal ions (M^n+) can form anionic chloro-complexes (e.g., [MCl_x]^(n-x)). The Dodecyltributylphosphonium cation ([P(C₁₂H₂₅)(C₄H₉)₃]⁺) can then extract this anionic complex into the organic phase through an ion-exchange mechanism:

[P(C₁₂H₂₅)(C₄H₉)₃]⁺Cl⁻ (organic) + [MCl_x]^(n-x) (aqueous) ⇌ [P(C₁₂H₂₅)(C₄H₉)₃]⁺[MCl_x]^(n-x) (organic) + Cl⁻ (aqueous)

The stability of the formed ion pair in the organic phase is a key determinant of the extraction efficiency. The large, non-polar alkyl groups (dodecyl and butyl) on the phosphorus atom enhance the lipophilicity of the cation, promoting the transfer of the ion pair into the organic phase. The specific coordination number and geometry of the metal complex in the organic phase would require detailed spectroscopic and structural studies.

Applications in Nuclear Fuel Cycle Research (e.g., Reprocessing)

The reprocessing of spent nuclear fuel involves the separation of uranium and plutonium from fission products and minor actinides. iaea.orgcongress.govinl.govinl.gov Solvent extraction is the primary technology used for this purpose, with the PUREX (Plutonium and Uranium Recovery by Extraction) process being the most well-known. This process traditionally uses tributyl phosphate (B84403) (TBP) as the extractant. However, researchers are continuously exploring new extraction systems to improve efficiency, reduce waste, and enhance proliferation resistance.

Ionic liquids, including phosphonium salts, are being investigated as potential alternatives to the conventional molecular diluents and extractants used in nuclear fuel reprocessing. hbni.ac.in Their low volatility and high thermal stability are advantageous for safety in handling radioactive materials.

The aforementioned doctoral research on dodecyltributylphosphonium salts for actinide and fission product extraction directly points to its potential application in this field. hbni.ac.in The ability to dissolve and extract metal chlorides suggests that it could be used in pyrochemical or hybrid pyro-hydrochemical reprocessing schemes. In such a scenario, spent fuel could be dissolved in a molten salt medium, and this compound could be used as an extractant to selectively recover specific actinides. However, further research is needed to validate the feasibility and efficiency of this approach on an industrial scale.

Analytical Method Development for Trace Analyte Separation

The development of sensitive and selective analytical methods is crucial for monitoring trace levels of pollutants, contaminants, and other analytes in various matrices. uomustansiriyah.edu.iqenv.go.jpusgs.gov Sample preparation is often a critical step in these methods to preconcentrate the analyte and remove interfering substances.

Given its properties as an ionic liquid and its potential for use in microextraction techniques, this compound could be a valuable tool in the development of new analytical methods. Its application in DLLME, as discussed in section 9.1, would enable the preconcentration of trace analytes prior to their determination by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

For example, a method could be developed for the determination of trace metal ions in water. By using this compound in a DLLME procedure, the metal ions could be extracted and concentrated from a large volume of water into a small volume of the ionic liquid. This extract could then be directly analyzed or, after a back-extraction step, the analyte could be transferred to a suitable solvent for instrumental analysis. The selectivity of the method could be tuned by adjusting the pH and the concentration of complexing agents in the aqueous sample.

The table below outlines a hypothetical analytical scheme for trace metal analysis using this compound.

Table 2: Hypothetical Analytical Scheme for Trace Metal Analysis

Stage Description
1. Sample Collection and Preservation A water sample is collected and preserved to maintain the integrity of the analyte.
2. pH Adjustment and Complexation The pH of the sample is adjusted to an optimal value, and a complexing agent may be added to form a stable, extractable complex with the target metal ion.
3. DLLME with this compound A DLLME procedure, as described in Table 1, is performed to extract and preconcentrate the metal complex.
4. Phase Separation and Collection The analyte-enriched this compound phase is separated by centrifugation and collected.
5. Back-Extraction (Optional) The analyte is stripped from the ionic liquid phase into a small volume of an acidic aqueous solution.

| 6. Instrumental Analysis | The concentration of the metal ion in the final solution is determined using a sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). |

The development and validation of such a method would require systematic optimization of the extraction parameters and a thorough evaluation of its performance characteristics, including linearity, limit of detection, precision, and accuracy.

Environmental Applications and Sustainability Research of Dodecyltributylphosphonium Chloride

Carbon Dioxide Capture and Sequestration Studies

Phosphonium-based ionic liquids are recognized for their potential in CO2 capture processes due to their negligible vapor pressure, thermal stability, and the ability to be structurally modified to enhance CO2 absorption.

The mechanism of CO2 absorption in phosphonium-based ionic liquids is primarily chemical in nature, involving the formation of a chemical bond between the CO2 molecule and the ionic liquid. In systems where the anion is aprotic and heterocyclic, the primary mechanism is the formation of a carbamate by the reaction of CO2 with the anion. However, in the case of dodecyltributylphosphonium chloride, where the chloride anion is not the primary reactive site for CO2, the absorption mechanism can be more complex.

Table 1: General Mechanisms of CO2 Absorption in Phosphonium-Based Ionic Liquids

MechanismDescriptionInfluencing Factors
Anion-based Carbamate Formation The CO2 molecule reacts with an aprotic heterocyclic anion to form a carbamate.Basicity of the anion, steric hindrance.
Cation-based Carboxylation The phosphonium (B103445) cation is deprotonated to form an ylide, which then reacts with CO2.Temperature, presence of a base.
Physical Absorption CO2 dissolves in the ionic liquid without forming a chemical bond.Pressure, temperature, free volume of the ionic liquid.

A crucial aspect of any CO2 capture technology is the ability to release the captured CO2 in a controlled manner, allowing for the regeneration and reuse of the solvent. For phosphonium-based ionic liquids, the desorption of CO2 is typically achieved by a temperature swing or a pressure swing process.

Research on Biodegradation and Environmental Fate Mechanisms (Academic Perspective)

The environmental fate and biodegradability of ionic liquids are of significant concern for their widespread application. While their low volatility reduces air pollution, their potential solubility in water raises concerns about their impact on aquatic ecosystems.

Research into the biodegradability of phosphonium ionic liquids has indicated that they are generally more resistant to microbial degradation compared to some other classes of ionic liquids. Studies on a range of phosphonium ILs, including those with alkyltributylphosphonium cations, have shown relatively low levels of biodegradation in standard tests like the CO2 headspace test (ISO 14593). The presence of the quaternary phosphonium group and the long alkyl chains are thought to contribute to their recalcitrance.

The environmental fate of this compound is not well-documented in publicly available literature. However, safety data for similar compounds suggest that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. The lack of comprehensive environmental fate data highlights a critical knowledge gap that needs to be addressed to fully assess the environmental risks associated with this compound.

Table 2: Ecotoxicological Profile of a Structurally Similar Phosphonium Compound

OrganismEndpointValueClassification
Freshwater FishAcute LC50Not specified, but classified as highly to very highly toxicVery Toxic to Aquatic Life
Freshwater InvertebratesAcute EC50Not specified, but classified as highly to very highly toxicVery Toxic to Aquatic Life
BirdsAcute LD50Not specified, but classified as slightly to moderately toxic-

Life Cycle Assessment (LCA) Methodologies for Sustainable Ionic Liquid Design

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. For ionic liquids, LCA is a valuable tool for assessing their "green" credentials beyond their performance in a specific application.

Methodologies for sustainable ionic liquid design using LCA involve a "cradle-to-gate" or "cradle-to-grave" approach. This includes:

Inventory Analysis: Quantifying the inputs (raw materials, energy, water) and outputs (emissions, waste) at each stage of the life cycle.

Impact Assessment: Evaluating the potential environmental impacts associated with the inventory data, such as global warming potential, acidification potential, and ecotoxicity.

Interpretation: Identifying the major contributors to the environmental impacts and exploring opportunities for improvement, such as using bio-based raw materials or developing more efficient synthesis pathways.

While a specific LCA for this compound has not been published, the general findings from LCAs of other phosphonium ionic liquids underscore the importance of considering the entire life cycle when designing and selecting these compounds for environmental applications.

Theoretical and Computational Studies of Dodecyltributylphosphonium Chloride

Molecular Dynamics Simulations to Elucidate Solution Behavior

Molecular dynamics (MD) simulations are a cornerstone for understanding the structural and dynamic properties of ionic liquids. ucl.ac.uk By simulating the movement of atoms and molecules over time, MD can reveal intricate details about their behavior in solution.

Solvation Dynamics and Transport Phenomena

Transport properties, such as diffusion coefficients, are crucial for understanding the mobility of the individual ions in a solution. In phosphonium-based ionic liquids, the length of the alkyl chains on the cation significantly influences its movement. ucl.ac.uk Simulations can quantify these effects and calculate activation energies for diffusion, which often show good agreement with experimental data. ucl.ac.uk The transition from a subdiffusive to a near-normal diffusive regime can be observed and correlated with changes in the solution's structure, which can be critical for applications like cellulose (B213188) dissolution. mdpi.comresearchgate.net

Table 1: Simulated Properties of a Phosphonium-Based Ionic Liquid System

PropertyDescriptionSignificance
Density The mass per unit volume of the solution.Theoretical densities from simulations often agree with experimental values within a 2% error, validating the force fields used. ucl.ac.uk
Self-Diffusion Coefficient A measure of the translational mobility of a single ion or molecule.Reveals the effect of alkyl chain length on the cation's movement and the overall dynamics of the liquid. ucl.ac.ukdtu.dk
Activation Energy of Diffusion The minimum energy required for an ion to diffuse through the solution.Can be calculated from the temperature dependence of diffusion coefficients and compared with experimental results. ucl.ac.uk
Radial Distribution Function Describes how the density of surrounding particles varies as a function of distance from a reference particle.Provides insights into the local structure and coordination of ions in the solution. ucl.ac.ukdtu.dk

Aggregation and Interfacial Structure at the Molecular Level

Dodecyltributylphosphonium chloride, with its long dodecyl chain, is expected to exhibit significant aggregation behavior in solution, forming structures such as micelles. MD simulations are instrumental in exploring the spontaneous self-assembly of such amphiphilic molecules. For similar surfactant molecules, simulations have demonstrated the formation of spherical and rod-like micelles and their transition to other phases at higher concentrations. researchgate.net

At a molecular level, simulations can reveal the organization of the dodecyl chains and the tributylphosphonium headgroups within these aggregates and at interfaces. In aqueous solutions, the hydrophobic dodecyl chains are likely to form the core of a micelle, with the charged phosphonium (B103445) heads exposed to the water. The structure of these aggregates is dynamic and can be influenced by concentration, temperature, and the presence of other solutes. researchgate.net Studies on similar phosphonium salts have shown the formation of cage-like structures by the cations and the formation of water veins at specific concentrations, which can be crucial for their functional properties. mdpi.comresearchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of molecules. mdpi.com These methods are used to calculate various molecular properties that govern chemical reactions.

Analysis of LUMO Energies and Molecular Electrostatic Potentials

The Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. For phosphonium salts, the geometry of the phosphorus center can significantly impact the energy of its acceptor orbitals, thereby influencing its electrophilic reactivity. mit.edu

The molecular electrostatic potential (MEP) provides a map of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential indicate areas prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. Quantum chemical calculations can generate detailed MEP maps, offering insights into the reactive sites of the dodecyltributylphosphonium cation.

Prediction of Reaction Pathways and Transition States

Quantum chemical methods are powerful tools for mapping out the potential energy surface of a chemical reaction. nih.gov This allows for the prediction of reaction pathways and the identification of transition states, which are the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state determines the activation energy of the reaction. nih.gov

For reactions involving phosphonium salts, these calculations can elucidate the mechanisms of nucleophilic substitution, elimination, or other transformations. mdpi.com By modeling the interaction of this compound with various reactants, it is possible to predict the most likely reaction products and the conditions under which these reactions might occur. For example, understanding the transition states can help in designing catalysts or reaction conditions to favor a desired outcome.

Development of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) are statistical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined properties. mdpi.com

The development of QSAR/QSRR models for phosphonium ionic liquids like this compound could be highly valuable for predicting their properties without the need for extensive experimental testing. For instance, a QSRR model could predict the chromatographic retention behavior of a series of phosphonium salts based on their structural features. nih.gov This would be useful in developing analytical methods or in understanding their environmental fate and transport.

To build a robust QSAR/QSRR model, a dataset of compounds with known activities or properties is required. mdpi.com Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are then used to develop the predictive model. nih.gov The resulting model can be used to predict the properties of new, untested compounds, thereby accelerating the design and discovery of new ionic liquids with desired characteristics. nih.gov

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics calculations, have become indispensable tools for elucidating the complex interplay of forces within this compound. These models help in understanding the structure-property relationships by examining the interactions between the dodecyltributylphosphonium cation ([P₄₄₄₁₂]⁺) and the chloride anion (Cl⁻).

The primary forces governing the interactions in this ionic liquid are a combination of strong, long-range electrostatic (Coulombic) forces and short-range van der Waals interactions. The bulky, non-polar alkyl chains of the cation contribute significantly to the van der Waals forces, while the charged phosphonium center and the chloride anion dominate the electrostatic interactions.

MD simulations of homologous series of tributylalkylphosphonium cations reveal that the length of the fourth alkyl chain significantly influences the local structure and intermolecular forces. acs.orgnih.gov The analysis of radial distribution functions (RDFs) from these simulations provides insight into the spatial arrangement of ions. For instance, the RDF between the phosphorus atom of the cation and the chloride anion typically shows a sharp first peak, indicating strong ion pairing.

Table 1: Simulated Intermolecular Interaction Parameters for Tributylalkylphosphonium-based Ionic Liquids

CationAnionFirst Solvation Shell Coordination Number of Anions around Cationvan der Waals Interaction Energy (kJ/mol)Electrostatic Interaction Energy (kJ/mol)
[P₂₂₂₅]⁺[Tf₂N]⁻~6--
[P₄₄₄₁₄]⁺[Tf₂N]⁻---

Note: Data for this compound is inferred from trends observed in similar phosphonium ionic liquids. acs.orgnih.gov The specific interaction energies are highly dependent on the force field used in the simulation.

The long dodecyl chain in this compound introduces a significant degree of structural heterogeneity into the liquid. This leads to the formation of non-polar domains composed of the interdigitated alkyl chains of the cations, interspersed with polar regions where the phosphonium heads and chloride anions are located. This nanostructuring is a key feature of many ionic liquids with long alkyl chains.

Hydrogen bonding in this compound is a more nuanced topic. Unlike imidazolium-based ionic liquids, where the acidic protons on the imidazolium (B1220033) ring are primary hydrogen bond donors, the C-H bonds on the alkyl chains of the phosphonium cation are much weaker donors. However, interactions between the chloride anion and the hydrogen atoms on the α-carbon of the alkyl chains can be considered as weak hydrogen bonds.

Computational studies on similar phosphonium-based ILs have shown that the number of hydrogen bonds decreases as the length of the alkyl chain increases. acs.orgnih.gov In the case of [P₄₄₄₁₄][Tf₂N], a compound with a longer alkyl chain than this compound, it has been observed that for 20% of the ions, no hydrogen bond interaction is found. nih.gov This suggests that in this compound, while present, the hydrogen bonding network is not as extensive or as strong as in other classes of ionic liquids. The primary driving force for the association of ions remains the strong Coulombic attraction between the phosphonium cation and the chloride anion.

Table 2: Hydrogen Bonding Characteristics in Phosphonium-based Ionic Liquids

CationAnionHydrogen Bond DonorsHydrogen Bond AcceptorAverage Number of Hydrogen Bonds per Ion Pair
[P₂₂₂₅]⁺[Tf₂N]⁻C-H on alkyl chainsO, N atoms of anion~1
[P₄₄₄₁₄]⁺[Tf₂N]⁻C-H on alkyl chainsO, N atoms of anion<1 (with 20% of ions having no H-bonds)

Note: The data is based on simulations of analogous phosphonium ionic liquids and illustrates the trend of decreasing hydrogen bonding with increasing alkyl chain length. acs.orgnih.gov The chloride anion in this compound is a strong hydrogen bond acceptor.

Future Research Directions and Emerging Paradigms for Dodecyltributylphosphonium Chloride

Integration with Advanced Spectroscopic and Diffraction Techniques

A fundamental understanding of the relationship between the molecular structure of dodecyltributylphosphonium chloride and its macroscopic properties is crucial for its rational application. Future research must leverage advanced analytical techniques to probe its condensed-phase structure and dynamics.

Synchrotron X-ray diffraction and scattering are powerful tools for revealing the atomic arrangements and local ordering of amorphous materials. nih.gov Applying these techniques to this compound can elucidate the nature of nano- and micro-scale heterogeneities that may arise from the segregation of the polar, charged phosphonium (B103445) heads and the nonpolar dodecyl and butyl alkyl chains. acs.org This structural information is key to understanding properties like viscosity and conductivity.

Furthermore, techniques such as Raman spectroscopy can reveal local ionic arrangements and conformational details of the alkyl chains. nih.gov In conjunction with Differential Scanning Calorimetry (DSC), which can identify glass transitions and potential liquid-liquid phase transitions, a comprehensive picture of the material's thermal behavior and structural dynamics can be constructed. acs.orgnih.gov These experimental approaches, which have been successfully applied to other phosphonium ILs, will provide the foundational knowledge needed to tailor this compound for specific applications. acs.org

Design and Synthesis of Next-Generation Dodecyltributylphosphonium Analogs with Tailored Functionalities

The versatility of ionic liquids stems from the ability to modify their constituent ions to achieve desired properties. researchgate.net A significant future direction lies in the design and synthesis of next-generation analogs of this compound where specific functional groups are incorporated into the cation. This "task-specific" approach moves beyond using the compound as a simple solvent and transforms it into a functional material. researchgate.net

Research has shown that incorporating functionalities like ester, ether, or alcohol moieties into the alkyl chains of phosphonium cations can be a targeted strategy. researchgate.net For instance, introducing an ether group has been found to create a more favorable environment for certain enzymatic reactions. rsc.org By strategically modifying either the dodecyl or butyl chains of this compound, a new range of compounds with tailored functionalities can be developed. These modifications could enhance biodegradability, introduce reactive sites for polymerization, or improve solvency for specific materials like biomass. acs.org

Table 1: Potential Analogs of this compound and Their Targeted Functionalities
Functional GroupPotential Position of SubstitutionTargeted Functionality/Application
Hydroxyl (-OH)Terminus of dodecyl chainIncreased hydrophilicity, potential for hydrogen bonding, precursor for further reactions.
Ether (-O-)Within the dodecyl chainImproved performance as a medium for enzymatic reactions. rsc.org
Ester (-COO-)Terminus of dodecyl chainIntroduction of a biodegradable linkage. researchgate.net
Vinyl (-CH=CH₂)Terminus of dodecyl chainCreation of a polymerizable monomer for producing poly(ionic liquid)s.
Carboxylic Acid (-COOH)Terminus of dodecyl chainpH-responsive properties, metal chelation capabilities.

Exploration of Multicomponent Systems and Deep Eutectic Solvents Involving Phosphonium Cations

Deep Eutectic Solvents (DESs) are a class of ionic fluids formed by mixing a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) or phosphonium salt, with a hydrogen bond donor (HBD), such as a urea, carboxylic acid, or sugar. wikipedia.org These mixtures often exhibit a significant depression in freezing point compared to their individual components. wikipedia.org

This compound is a prime candidate to act as the HBA in novel DES formulations. Future research should systematically explore its combination with a wide array of HBDs to create new solvents with tunable properties. The choice of HBD and the molar ratio of the components can be used to control viscosity, conductivity, and solvency. researchgate.net For example, hydrophobic DESs have been formulated using trihexyltetradecylphosphonium chloride with HBDs like dodecanoic acid. nih.gov A similar approach with this compound could yield novel hydrophobic solvents for applications in separation science and biocatalysis.

Table 2: Potential Deep Eutectic Solvent Systems Based on this compound (DTPC)
Hydrogen Bond Donor (HBD)Potential DTPC:HBD Molar RatioPotential Application Area
Urea1:2Biomass processing, metal oxide dissolution. wikipedia.org
Ethylene Glycol1:2Electropolishing, CO₂ capture.
Dodecanoic Acid1:1Extraction of metal ions, formation of hydrophobic solvents. nih.gov
Glycerol1:3Biocatalysis, synthesis of nanoparticles.
Citric Acid1:1Natural product extraction, biodegradable media.

Synergistic Applications in Hybrid Systems and Novel Technologies

The future utility of this compound extends beyond its role as a bulk solvent to its integration into advanced hybrid materials. Its unique chemical structure can be exploited to create synergistic effects when combined with other materials.

One promising area is in catalysis, where phosphonium ILs can be grafted onto solid supports like metal-organic frameworks (MOFs) to create highly active and stable catalysts. researchgate.net this compound could serve as a surface modifier or a stabilizing agent for metallic nanoparticles, preventing their aggregation and enhancing their catalytic activity in reactions such as Suzuki cross-coupling. mdpi.com

In energy storage, phosphonium ILs are investigated as electrolytes for batteries and supercapacitors due to their wide electrochemical windows and good thermal stability. nih.gov this compound could be a key component in polymer-IL gel electrolytes, where it would provide ionic conductivity while the polymer matrix offers mechanical stability. Furthermore, in separation science, phosphonium ILs have been combined with other ionic liquids to create synergistic extraction systems for the separation of rare earth elements, a concept that could be explored with this compound. researchgate.net

Development of Predictive Models for Rational Design of this compound-Based Materials and Processes

The traditional trial-and-error approach to materials discovery is time-consuming and inefficient. The development of predictive computational models represents a paradigm shift towards the rational design of materials based on this compound.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound and its synthesized analogs with key physicochemical properties like viscosity, density, thermal stability, and conductivity. rsc.org By training models such as artificial neural networks or employing gene expression programming on experimental data, it becomes possible to predict the properties of novel, unsynthesized analogs. nih.govmdpi.com This in silico screening allows researchers to prioritize the most promising candidates for synthesis and testing, significantly accelerating the development cycle. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers determine the purity of Dodecyltributylphosphonium chloride in synthesized samples?

  • Methodological Answer : Purity assessment requires a combination of analytical techniques. High-performance liquid chromatography (HPLC) with UV detection can quantify impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) confirms structural integrity. Cross-referencing with pharmacopeial standards (e.g., USP monographs for analogous quaternary ammonium salts) ensures compliance with established purity thresholds. Replicate analyses (≥3 trials) and comparison to certified reference materials minimize variability .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccated environment. Avoid prolonged exposure to humidity or temperatures >25°C, as hydrolysis or thermal decomposition may occur. Incompatibility with strong oxidizing agents (e.g., peroxides) necessitates segregated storage. Stability should be validated via periodic FTIR or mass spectrometry to detect degradation products like phosphorus oxides or hydrogen chloride .

Q. How should researchers prepare stock solutions of this compound for spectroscopic assays?

  • Methodological Answer : Dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) or deionized water (depending on hydrophobicity) to create a 10 mM stock. Use a Dounce homogenizer for tissue samples to ensure uniform dispersion. Centrifuge at 10,000 × g for 10 minutes to remove particulate matter. Validate solubility via dynamic light scattering (DLS) and adjust pH to match experimental conditions (e.g., PBS for biological assays) .

Advanced Research Questions

Q. How can experimental designs assess the thermal degradation kinetics of this compound under varying pH conditions?

  • Methodological Answer : Utilize thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under nitrogen to monitor mass loss. Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic transitions. Kinetic parameters (activation energy, reaction order) are derived via the Flynn-Wall-Ozawa method. For pH-dependent studies, equilibrate solutions at pH 2–12 using HCl/NaOH buffers and analyze degradation products via GC-MS. Triplicate runs and Arrhenius modeling account for experimental noise .

Q. What strategies resolve discrepancies in solvent interaction data for this compound in non-polar vs. polar solvents?

  • Methodological Answer : Conduct solvent polarity studies using Kamlet-Taft parameters to quantify hydrogen-bonding effects. Employ UV-vis spectroscopy to measure solvatochromic shifts and correlate with solvent dielectric constants. For conflicting data, verify solvent purity (e.g., residual water in toluene via Karl Fischer titration) and control humidity. Molecular dynamics simulations can predict aggregation behavior in non-polar solvents, validated by small-angle X-ray scattering (SAXS) .

Q. How can researchers optimize catalytic activity measurements of this compound in heterogeneous reaction systems?

  • Methodological Answer : Design a fractional factorial experiment to test variables (temperature, substrate concentration, stirring rate). Use a Parr reactor for controlled pressure/temperature conditions. Monitor reaction progress via inline FTIR or Raman spectroscopy. For inconsistent results, perform control experiments to isolate interfacial effects (e.g., catalyst immobilization on silica vs. carbon supports). Statistical tools like ANOVA identify significant outliers, while Langmuir-Hinshelwood kinetics model surface interactions .

Q. What protocols mitigate interference from phospholipid matrices when quantifying this compound in biological samples?

  • Methodological Answer : Pre-treat samples with a phosphatidylcholine-specific phospholipase C to hydrolyze interfering lipids. Solid-phase extraction (SPE) using C18 columns isolates the compound, eluting with acetonitrile:water (70:30). Validate recovery rates (≥85%) via spike-and-recovery experiments. For fluorometric assays, use black-walled plates to minimize background fluorescence, and subtract matrix-specific blanks post-detection .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistent cytotoxicity results of this compound across cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., serum-free media, 24-hour incubation) to reduce variability. Perform dose-response curves (0.1–100 µM) with triplicate technical replicates. Use SYTOX Green staining to differentiate membrane permeabilization from metabolic inhibition. Cross-validate with alternative assays (MTT vs. ATP luminescence). Transcriptomic profiling (RNA-seq) can identify cell-line-specific resistance mechanisms, such as efflux pump upregulation .

Q. What statistical approaches reconcile conflicting data on the compound’s micellar aggregation behavior?

  • Methodological Answer : Apply principal component analysis (PCA) to datasets from light scattering, surface tension, and cryo-TEM. Bootstrap resampling (1,000 iterations) quantifies uncertainty in critical micelle concentration (CMC) estimates. For pH-dependent aggregation, use Henderson-Hasselbalch adjustments to account for protonation states. Collaborative cross-laboratory studies with standardized protocols (e.g., IUPAC guidelines) resolve methodological biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.